

α -Hydroxymetoprolol chemical structure and properties

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Compound of Interest

Compound Name: *α -Hydroxymetoprolol*

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α -Hydroxymetoprolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Hydroxymetoprolol is the major active metabolite of metoprolol, a widely prescribed β_1 -selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The metabolism of metoprolol to α -Hydroxymetoprolol is a critical determinant of the drug's pharmacokinetic profile and clinical efficacy. This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to α -Hydroxymetoprolol, serving as a vital resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

α -Hydroxymetoprolol is formed via the hydroxylation of the α -carbon atom of the ethyl group on the phenoxy side chain of metoprolol. Its chemical structure is presented below:

Chemical Structure of α -Hydroxymetoprolol

A summary of the key chemical and physical properties of α -Hydroxymetoprolol is provided in the table below, facilitating easy reference and comparison.

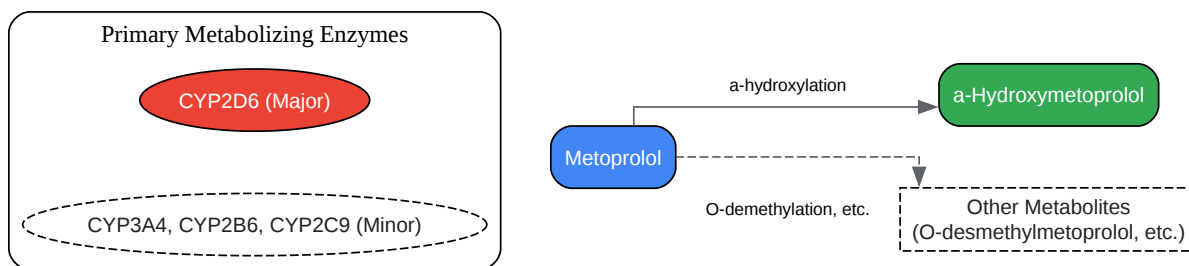
Property	Value	References
IUPAC Name	1-[4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl]-2-methoxyethanol	[1]
CAS Number	56392-16-6	[2]
Molecular Formula	C ₁₅ H ₂₅ NO ₄	[1][2]
Molecular Weight	283.36 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	68-74 °C	
Solubility	Soluble in DMSO	[2]
LogP (calculated)	0.3	[1]

Metabolic Pathway of Metoprolol to α -Hydroxymetoprolol

The biotransformation of metoprolol to α -Hydroxymetoprolol is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6, in the liver.[3][4][5] This metabolic pathway is a key factor influencing the inter-individual variability in metoprolol's plasma concentrations and clinical response.[6][7] While CYP2D6 is the principal enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent to the α -hydroxylation of metoprolol.[8][9]

The metabolic conversion is a critical step in the clearance of metoprolol, with α -hydroxylation accounting for approximately 10% of the metabolic routes.[3] The resulting metabolite, α -Hydroxymetoprolol, exhibits about one-tenth of the β -blocking activity of the parent drug.[3]

Below is a diagram illustrating the metabolic pathway from metoprolol to α -Hydroxymetoprolol.



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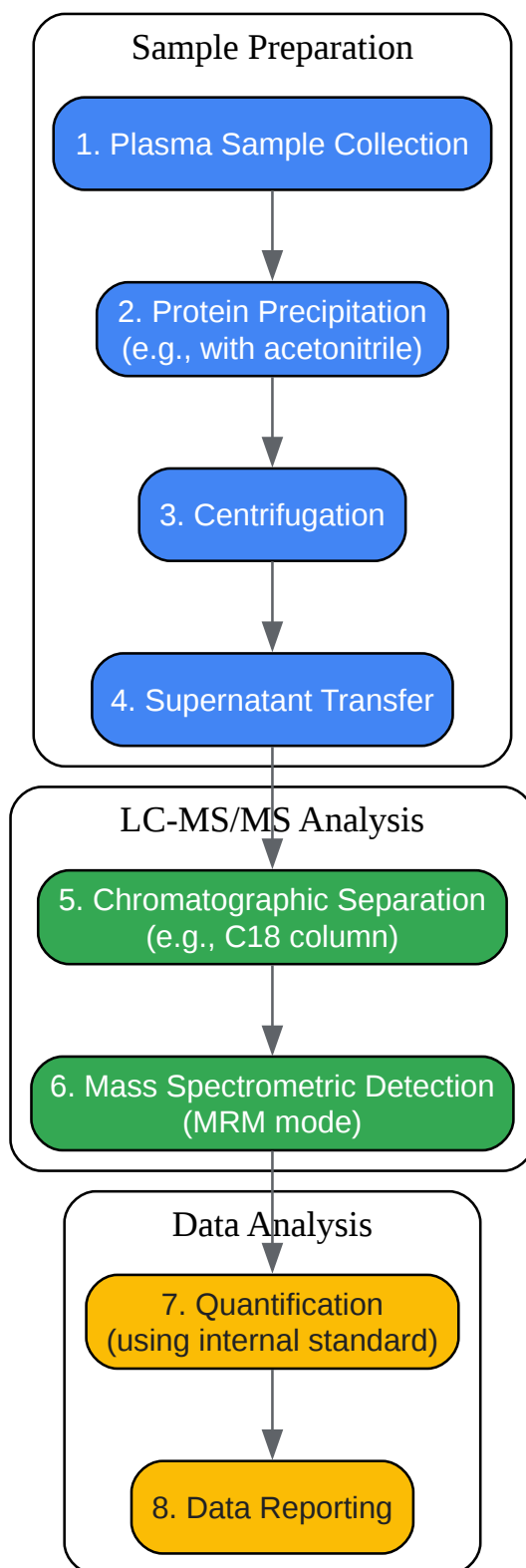
Metabolic pathway of metoprolol to its major metabolite.

Experimental Protocols

The quantification of α -Hydroxymetoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The most widely accepted and robust analytical technique for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical experimental workflow for the analysis of α -Hydroxymetoprolol in a plasma sample.



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Typical workflow for **a-Hydroxymetoprolol** analysis.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation[\[10\]](#)[\[11\]](#)

- Objective: To remove proteins from the biological matrix (e.g., plasma, serum) that can interfere with the analysis and damage the analytical column.
- Protocol:
 - To 100 μ L of plasma/serum sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile (containing the internal standard, e.g., deuterated α -Hydroxymetoprolol).
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To clean up and concentrate the analyte from complex matrices like urine.
- Protocol:
 - Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
 - Load 1 mL of the urine sample (pre-treated with β -glucuronidase/arylsulfatase if necessary to cleave conjugates) onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
 - Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[\[12\]](#)[\[13\]](#)

- Objective: To separate α -Hydroxymetoprolol from other components in the sample and to quantify it with high sensitivity and selectivity.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - α -Hydroxymetoprolol: Precursor ion (Q1) m/z 284.2 \rightarrow Product ion (Q3) m/z 116.1
 - Internal Standard (e.g., α -Hydroxymetoprolol-d7): Precursor ion (Q1) m/z 291.2 \rightarrow Product ion (Q3) m/z 116.1

Conclusion

This technical guide provides a comprehensive overview of α -Hydroxymetoprolol, a key metabolite of metoprolol. The presented data on its chemical properties, metabolic pathways, and detailed analytical protocols are intended to support researchers, scientists, and drug development professionals in their ongoing work. A thorough understanding of α -Hydroxymetoprolol is essential for optimizing the therapeutic use of metoprolol, developing new drug entities, and conducting precise bioanalytical studies.

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